N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide
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Overview
Description
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,4-c]pyrazole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide
- N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,3-benzothiazole-2-carboxamide
- 2-Methyl-N-(2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
Uniqueness
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropanecarboxamide moiety, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15(10-6-7-10)16-14-12-8-20-9-13(12)17-18(14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIFWUSJDDWMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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